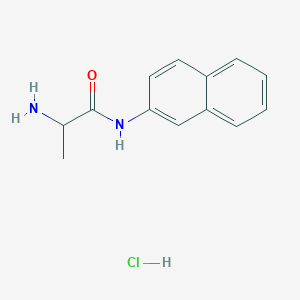

DL-Alanine beta-naphthylamide hydrochloride

Übersicht

Beschreibung

DL-Alanine beta-naphthylamide hydrochloride is an organic compound with the chemical formula C13H15ClN2O. It is a white crystalline powder that is stable at room temperature but may decompose at high temperatures. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DL-Alanine beta-naphthylamide hydrochloride typically involves the reaction of DL-alanine with 2-naphthylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Reactants: DL-alanine and 2-naphthylamine.

Catalyst: Hydrochloric acid.

Reaction Conditions: The reaction is conducted at a temperature range of 50-60°C for several hours.

Product Isolation: The product is isolated by crystallization from the reaction mixture.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through recrystallization and drying processes .

Analyse Chemischer Reaktionen

Types of Reactions

DL-Alanine beta-naphthylamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other nucleophiles in polar solvents.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted naphthylamine derivatives.

Wissenschaftliche Forschungsanwendungen

Microbiological Applications

1. Substrate for Enzymatic Reactions

DL-Alanine beta-naphthylamide hydrochloride serves as a substrate for various peptidases in microbiological assays. It is particularly useful in distinguishing Listeria monocytogenes from other Listeria species through hydrolysis reactions. The hydrolysis of this compound produces a detectable product that can indicate the presence of specific bacterial enzymes.

Case Study: Identification of Listeria Species

A study involving 227 cultures demonstrated the efficacy of this compound in differentiating Listeria monocytogenes from other species. The hydrolysis reaction was observed to yield a distinct colorimetric change, facilitating rapid identification in clinical microbiology settings .

Histochemical Applications

2. Histochemical Demonstration of Peptidases

This compound has been utilized in histochemical studies to visualize the activity of exopeptidases in various tissues. The cobalt sulfide technique allows for the demonstration of reaction products, which appear as black precipitates, indicating enzyme activity.

Case Study: Peptidase Localization in Rat Yolk-Sac Epithelium

In histochemical research, this compound was applied to rat visceral yolk-sac epithelium to localize exopeptidase activities. The study employed simultaneous azo coupling techniques to visualize enzyme activity, providing insights into developmental biology and enzymatic function during gestation .

Biochemical Research

3. Investigating Enzyme Specificity

The compound is also used to study enzyme specificity and activity profiles in various biological systems. It serves as a model substrate for aminopeptidases, allowing researchers to assess enzyme kinetics and substrate affinity.

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of DL-Alanine beta-naphthylamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. These intermediates can then interact with cellular components, influencing biochemical pathways and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-DL-Alanyl-1-naphthylamine hydrochloride

- N-DL-Alanyl-3-naphthylamine hydrochloride

- N-DL-Alanyl-4-naphthylamine hydrochloride

Uniqueness

DL-Alanine beta-naphthylamide hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Biologische Aktivität

DL-Alanine beta-naphthylamide hydrochloride (DLABN) is a synthetic compound recognized for its significant biological activity, particularly in the field of enzymology. Its primary applications revolve around its role as a substrate for various bacterial enzymes, making it an essential tool in microbiological and biochemical research.

- Molecular Formula : C₁₃H₁₅ClN₂O

- Molecular Weight : 250.72 g/mol

- CAS Number : 74144-49-3

Biological Activity

DLABN exhibits notable biological activity, particularly in hydrolysis tests that differentiate various species of Listeria. It serves as a substrate for bacterial enzymes, facilitating studies on enzyme kinetics and microbial metabolism.

Substrate for Enzymatic Reactions

- Hydrolysis Test for Listeria :

- BANA Test :

Case Studies

-

Microbial Metabolism Studies :

- Research has demonstrated that DLABN can effectively interact with specific bacterial enzymes, elucidating metabolic pathways in microorganisms.

- Studies indicate that DLABN enhances the understanding of enzyme mechanisms and substrate specificity, particularly in proteomics.

- Enzymatic Activity Assays :

Results Overview

| Study Focus | Key Findings |

|---|---|

| Hydrolysis Test | Differentiation of Listeria monocytogenes from others |

| BANA Test | Evaluation of protease inhibitor activity |

| Microbial Metabolism | Insights into enzyme kinetics and metabolic pathways |

Comparative Analysis with Similar Compounds

DLABN shares structural similarities with other beta-naphthylamide derivatives. Below is a comparison highlighting unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Acetyl-DL-Alanine | Acetamide derivative | Enhanced solubility and stability |

| Beta-Naphthylamine | Amino compound | Primarily used in dye synthesis |

| DL-Valine beta-naphthylamide | Valine derivative | Different enzyme interactions compared to DLABN |

| DL-Phenylalanine beta-naphthylamide | Phenylalanine derivative | Exhibits distinct biological activities due to phenyl group |

Eigenschaften

IUPAC Name |

2-amino-N-naphthalen-2-ylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.ClH/c1-9(14)13(16)15-12-7-6-10-4-2-3-5-11(10)8-12;/h2-9H,14H2,1H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLRRMRLNYQNOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74144-49-3 | |

| Record name | Propanamide, 2-amino-N-2-naphthalenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74144-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-DL-Alanyl-2-naphthylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074144493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DL-alanyl-2-naphthylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.